2-Bromo-4-chloro-6-fluorobiphenyl
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Description
“2-Bromo-4-chloro-6-fluorobiphenyl” is a chemical compound with the molecular formula C12H7BrClF. It has a molecular weight of 285.54 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7BrClF/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H
. This indicates the specific arrangement of atoms in the molecule.
Physical and Chemical Properties Analysis
Safety and Hazards
The safety information available indicates that “2-Bromo-4-chloro-6-fluorobiphenyl” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
Biphenyl compounds are often used in organic synthesis reactions as intermediates or reagents .
Mode of Action
It’s known that biphenyl compounds like this are often used in suzuki–miyaura coupling reactions . In these reactions, the biphenyl compound acts as an organoboron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
As a potential intermediate in organic synthesis, it could be involved in various biochemical pathways depending on the final product of the synthesis .
Result of Action
As a potential intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-fluorobiphenyl. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, it should be handled in a well-ventilated area to avoid inhalation .
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOWSEDVRLFOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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